molecular formula C13H11N3O B13685676 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine

6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13685676
M. Wt: 225.25 g/mol
InChI Key: SCKSGEKXKGHOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring a methoxy group at position 6 and a pyridyl substituent at position 2. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and central nervous system modulation .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-methoxy-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-10-5-6-13-15-12(9-16(13)8-10)11-4-2-3-7-14-11/h2-9H,1H3

InChI Key

SCKSGEKXKGHOGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine derivatives with α-haloketones or related precursors, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The key steps are:

  • Formation of a pyridinium salt intermediate by nucleophilic substitution of the halogen by the amino group.
  • Cyclization to close the imidazo ring.
  • Functional group modifications to introduce the methoxy substituent at the 6-position.

Catalyst-Free and Solvent-Free Condensation Method

A highly efficient method involves the direct condensation of α-haloketones with 2-aminopyridines under catalyst-free and solvent-free conditions at mild temperatures. This green chemistry approach yields imidazo[1,2-a]pyridines in good to excellent yields (typically above 70%) without the need for additional catalysts or solvents, reducing environmental impact and cost.

Key Features:

  • Reactants: α-haloketones (e.g., α-bromoacetophenone derivatives) and 2-aminopyridine.
  • Conditions: Mild heating (around 70 °C), no solvent or catalyst.
  • Yields: Generally 70–90%.
  • Advantages: Simple, eco-friendly, cost-effective.

This method has been demonstrated for various aryl substituents and is adaptable to different 2-aminopyridine derivatives, including those bearing methoxy groups.

Multi-Step Synthetic Routes Involving Intermediate Functionalization

More complex synthetic routes involve:

  • Initial preparation of substituted 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amines or related intermediates.
  • Subsequent functional group transformations such as amide formation, alkylation, or palladium-catalyzed cross-coupling to introduce the 6-methoxy and 2-(2-pyridyl) substituents.
  • Use of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide chloride (EDCI), 1-hydroxy-benzotriazole hydrate (HOBt), and triethylamine for amide bond formation.
  • Palladium-catalyzed coupling with aryl halides in the presence of ligands such as XantPhos.

These methods provide high selectivity and allow for structural diversification but require more steps and careful purification.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Catalyst Solvent Temperature Yield (%) Advantages References
Catalyst-Free Condensation α-Haloketones + 2-Aminopyridine None None ~70 °C 70–90 Eco-friendly, simple, cost-effective
DBU-Catalyzed Reaction 2-Aminopyridine + Phenacyl bromide DBU (1 mol%) Aqueous ethanol Room temp (25–32 °C) 65–94 Mild conditions, scalable
Multi-Step Functionalization Intermediates + EDCI, HOBt, Pd catalysts Pd2(dba)3, XantPhos Toluene, MeOH 20–110 °C Variable (up to 85) High selectivity, structural diversity

Detailed Experimental Insights

Catalyst-Free Synthesis Procedure

  • Mix α-haloketone and 2-aminopyridine neat.
  • Heat at 70 °C for several hours.
  • Monitor reaction by thin-layer chromatography.
  • Isolate product by filtration or extraction.
  • Purify by recrystallization or chromatography.

DBU-Catalyzed Synthesis Procedure

  • Dissolve 2-aminopyridine and phenacyl bromide in aqueous ethanol.
  • Add DBU catalyst (1 mol%).
  • Stir at room temperature for 12–24 hours.
  • Monitor by TLC.
  • Extract product, wash, dry, and purify by column chromatography.

Multi-Step Synthesis Procedure (Example)

  • Prepare substituted pyridin-2-amine and pyridine-2-carbaldehyde mixture in methanol.
  • Add p-toluenesulfonic acid and 2-isocyano-2,4,4-trimethylpentane.
  • Stir at 70 °C for 12 hours.
  • Work up by extraction and silica gel chromatography.
  • Further functionalize intermediates via amide coupling or palladium-catalyzed cross-coupling.
  • Purify final compound by preparative high-performance liquid chromatography.

Chemical Reactions Analysis

Synthetic Methods

The compound is typically synthesized via cyclization reactions. A DBU-catalyzed two-component reaction between substituted 2-aminopyridines and phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature provides high yields (65–94%) . For example:

  • Reactants : 2-Amino-6-methoxypyridine and 2-pyridylphenacyl bromide.

  • Catalyst : 1,8-Diazabicycloundec-7-ene (DBU, 1 mol%).

  • Conditions : Ambient temperature, 30–32°C, 1–2 h .

Mechanistically, DBU facilitates nucleophilic attack by the endocyclic nitrogen of 2-aminopyridine on phenacyl bromide, forming a pyridinium intermediate that undergoes cyclization and dehydration .

Electrophilic Substitution: Iodination

Ultrasound-assisted iodination at the C3 position proceeds efficiently under metal-free conditions :

EntryI₂ (equiv)Oxidant (equiv)ConditionsYield (%)
131.0TBHP (2.0)US (40 kHz/40 W)86
141.0TBHP (2.0)US (40 kHz/50 W)91

Key Reaction Parameters :

  • Substrate : 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine.

  • Solvent : Ethanol.

  • Temperature : Room temperature.

  • Oxidant : tert-Butyl hydroperoxide (TBHP) .

The methoxy group at C6 enhances electron density at C3, favoring regioselective iodination. The pyridyl group remains inert under these conditions .

C–H Functionalization: Selenation

Copper-catalyzed selenation introduces selenium at C3 under aerobic conditions :

EntryCatalystSelenium SourceYield (%)Product Type
1CuI (10 mol%)Se powder74Diselenide (2a )
2CuI (10 mol%)Se powder62Selenide (3a )

Conditions : 130°C, 1,10-phenanthroline ligand, 12 h .
The reaction tolerates the methoxy and pyridyl groups, enabling synthesis of bis(imidazo[1,2-a]pyridinyl) diselenides with potential anticancer activity .

Demethylation of Methoxy Group

Treatment with BBr₃ in dichloromethane at −78°C converts the methoxy group to a hydroxyl group without affecting the pyridyl ring .

  • Substrate : this compound.

  • Reagent : BBr₃ (3 equiv).

  • Yield : 85–92% .

Nucleophilic Aromatic Substitution

The electron-deficient pyridyl ring undergoes substitution with amines under microwave irradiation:

  • Reactant : 2-(2-Pyridyl)imidazo[1,2-a]pyridine-6-ol.

  • Conditions : DMF, 120°C, 30 min.

  • Yield : 70–78% for primary amines .

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling introduces aryl groups at C7 (if halogenated) :

EntryHalideBoronic AcidCatalystYield (%)
17-Bromo4-CyanophenylPd(PPh₃)₄88
27-Iodo3-MethoxyphenylPd(OAc)₂/XPhos82

Conditions : Dioxane/H₂O (3:1), K₂CO₃, 100°C, 12 h .

Mechanistic Insights

  • Oxidative Cyclization : Copper catalysts (e.g., CuI) promote aerobic oxidation, enabling dehydrogenation and cyclization .

  • Radical Pathways : TBHP generates iodine radicals during iodination, facilitating C–H bond cleavage .

  • Acid/Base-Mediated Rearrangements : Methoxy groups stabilize intermediates via resonance, directing regioselectivity .

Scientific Research Applications

6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a methoxy group and a pyridyl substituent, which contribute to its pharmacological properties. Imidazo[1,2-a]pyridines are significant in drug design and development because of their ability to interact with various biological targets. This compound's reactivity is influenced by the electronic properties of its substituents.

Applications

This compound has applications across different fields. Studies of its interactions with biological targets have revealed insights into its mechanism of action, suggesting it interacts with specific receptors or enzymes, leading to the modulation of their activity. Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing its therapeutic potential.

Pharmaceutical Development The compound has potential in pharmaceutical development. Imidazopyridines, as a class, have been investigated as selective, nonsteroidal inhibitors of aromatase for the treatment of estrogen-dependent diseases . They also function as:

  • Serotonin 5-hydroxytryptamine (5-HT4) antagonists
  • Inhibitors of hypoxia-inducible factor 1α (HIF-1α)
  • Inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO)
  • Phosphodiesterase 10A inhibitors
  • Tubulin polymerization inhibitors
  • Neurokinin antagonists, kinase inhibitors, and various chemotherapeutic agents

The specific biological mechanisms are still under investigation, but the compound's ability to modulate enzyme activity is a promising area of research.

Antiparasitic Activity An imidazo[1,2-a]pyridine derivative was identified as a hit with anti-trypanosomal activity . Further investigation of the literature identified earlier reports about a related structure with moderate potency against the Leishmania major parasite .

Other Potential Applications

  • Effective against Leishmania donovani in an intracellular infection assay
  • Potential anti-inflammatory activity
  • Increased potency against certain cancer cell lines

Comparison with Similar Compounds

Functionalization Strategies

  • C-H Functionalization : Emerging strategies like carbene transformations and C-H functionalization enable regioselective modifications, such as C-3 acylation (e.g., AlCl₃-catalyzed acetylation), which enhances drug-like properties .

Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

The table below compares key structural features and activities of 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine with analogous compounds:

Compound Name Substituents Molecular Weight Biological Activity (IC50/Other) Key References
This compound 6-OCH₃, 2-pyridyl 237.25* Hypothesized CNS/antitumor activity N/A
6-Methyl-2-phenylimidazo[1,2-a]pyridine 6-CH₃, 2-phenyl 208.26 Fluorescence applications
IP-Se-06 7-CH₃, 3-Se-(2-methoxyphenyl), 2-phenyl ~399.3 IC₅₀ = 1.8 μM (glioblastoma A172 cells)
Compound 2h (AChE inhibitor) R4-CH₃, biphenyl side chain Not specified AChE IC₅₀ = 79 μM
SCH 28080 (antiulcer agent) 3-CH₂CN, 2-CH₃, 8-OCH₂Ph Not specified H⁺/K⁺-ATPase inhibition

*Calculated based on molecular formula (C₁₃H₁₁N₃O).

Key Structural Insights

  • Electron-Donating vs. Withdrawing Groups : The methoxy group at position 6 (electron-donating) may enhance solubility and alter π-π stacking compared to methyl (6-CH₃) or halogen substituents .
  • Positional Effects : In anticholinesterase studies, a methyl group at R4 (position 7 in imidazo[1,2-a]pyridine numbering) significantly boosted activity, whereas substitutions at R2 or R3 reduced potency . This suggests that the 6-OCH₃ and 2-pyridyl groups in the target compound could similarly influence target binding.
  • Pyridyl vs. Phenyl at Position 2 : The 2-pyridyl moiety may improve hydrogen-bonding interactions in receptor binding compared to phenyl, as seen in MCH1R antagonists where 3-methyl substitution enhanced affinity .

Antitumor Potential

  • IP-Se-06 : A selenylated derivative demonstrated potent cytotoxicity (IC₅₀ = 1.8 μM) against glioblastoma cells, attributed to redox modulation . The target compound’s 2-pyridyl group could similarly engage metal ions or enzymes in cancer pathways.
  • Scaffold Switching : Imidazo[1,2-a]pyridines lacking additional nitrogen atoms (e.g., 5,6-fused systems) show superior antimicrobial potency compared to pyrimidine/pyrazine analogs .

Neurological and Metabolic Targets

  • Antiulcer Agents : SCH 28080 inhibits H⁺/K⁺-ATPase, demonstrating the scaffold’s versatility beyond oncology .

PAINS Considerations

Compounds with 2-pyridyl and amino substituents may exhibit PAINS (Pan-Assay Interference Compounds) motifs, necessitating careful validation to exclude false positives in drug screens .

Biological Activity

6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. The unique structural features of this compound enable it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The chemical structure of this compound includes a methoxy group and a pyridyl moiety attached to the imidazo ring. This configuration is crucial for its biological activity, as it influences both solubility and binding affinity to target proteins.

Anticancer Properties

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity. Specifically, this compound has shown effectiveness against various cancer cell lines:

  • Colon Cancer : In studies involving colon cancer cell lines HT-29 and Caco-2, compounds similar to this compound induced apoptosis by activating caspases and releasing cytochrome c from mitochondria, leading to cell death without significant toxicity to normal cells .
  • Breast and Ovarian Cancer : The compound's anti-inflammatory properties also contribute to its anticancer effects by inhibiting pathways such as NF-κB and STAT3 in MDA-MB-231 and SKOV3 cell lines .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their antimicrobial properties. The compound has shown effectiveness against various pathogens, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. SAR studies indicate that modifications to the imidazo ring and substitution patterns can enhance or diminish its efficacy against specific targets .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial signaling is a key mechanism in its anticancer activity.

Study 1: Anticancer Efficacy Against Colon Cancer

A study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their effects on colon cancer cell lines. The results indicated that these compounds effectively induced apoptosis via caspase activation .

CompoundCell LineIC50 (µM)Mechanism
This compoundHT-2915Caspase activation
Similar DerivativeCaco-212Cytochrome c release

Study 2: Anti-inflammatory Effects in Cancer Cells

Another study assessed the anti-inflammatory effects of a related imidazo[1,2-a]pyridine derivative in breast and ovarian cancer cells. The findings showed significant suppression of inflammatory cytokines and reduced viability in treated cells .

TreatmentCytokine Level Reduction (%)Cell Viability (%)
MIA + Curcumin70%40%
MIA Alone50%60%

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine, and what key reaction conditions must be optimized?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and functionalized pyridine derivatives. Key steps include:

  • Cyclization : Use of dimethylacetamide dimethyl acetal (DMADMA) to facilitate ring closure under reflux conditions (110°C for 1 hour) .
  • Substitution : Introduction of the methoxy group at position 6 via nucleophilic aromatic substitution, requiring anhydrous conditions and sodium hydride as a base .
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps to reduce intermediates . Optimization of temperature, inert atmospheres (e.g., nitrogen), and stoichiometric ratios of reagents is critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbon backbone, confirming regioselectivity of pyridyl substitution .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for the imidazo ring) . X-ray crystallography is recommended for resolving ambiguous stereochemistry or confirming non-covalent interactions (e.g., π-stacking in solid-state structures) .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

  • Anticancer screening : Use cell lines (e.g., MCF-7, HepG2) in MTT assays. For example, imidazo[1,2-a]pyridine derivatives show IC₅₀ values ranging from 10–20 µM against breast cancer cells .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with ATP-competitive binding modes analyzed via molecular docking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

SAR strategies include:

  • Substituent modification : Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy, isopropoxy) to enhance lipophilicity and blood-brain barrier penetration .
  • Heterocycle hybridization : Fuse with oxadiazole or thiadiazole rings to improve metabolic stability (e.g., derivatives with 1,3,4-thiadiazole show 2-fold higher plasma half-life in vivo) .
  • Bioisosteric replacement : Substitute the pyridyl group with pyrimidine to modulate hydrogen-bonding interactions with target proteins . Example : Derivatives with 3-acetyl substituents exhibit 50% higher inhibition of CYP450 isoforms compared to parent compounds, suggesting improved pharmacokinetics .

Q. What strategies mitigate poor aqueous solubility during preclinical development?

  • Salt formation : Use hydrochloride or acetate salts to enhance solubility (e.g., 2-(4-fluorophenyl)acetamide derivatives achieve >90% dissolution in simulated gastric fluid) .
  • Prodrug approaches : Introduce hydrolyzable esters (e.g., ethyl carboxylate) at position 2, which convert to carboxylic acids in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability (reported 3-fold increase in AUC in rodent models) .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Molecular docking : Screen against the ChEMBL database to identify potential off-targets (e.g., adenosine A₂A receptor binding predicted with ΔG ≤ −8 kcal/mol) .
  • ADMET prediction : Use tools like SwissADME to estimate LogP (optimal range: 2–3.5), CYP450 inhibition, and hERG channel liability .
  • MD simulations : Analyze binding stability in target proteins (e.g., >90% occupancy at the ATP-binding site of EGFR over 100 ns simulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.